Bis(4-acetylphenyl)sulfide

Description

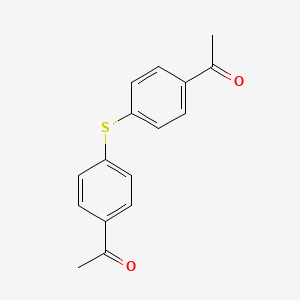

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-acetylphenyl)sulfanylphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2S/c1-11(17)13-3-7-15(8-4-13)19-16-9-5-14(6-10-16)12(2)18/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDYORUCEWAWQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334292 | |

| Record name | bis(4-acetylphenyl)sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2615-09-0 | |

| Record name | bis(4-acetylphenyl)sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis 4 Acetylphenyl Sulfide and Its Structural Analogues

Direct Synthetic Routes to Bis(4-acetylphenyl)sulfide

Direct synthetic routes to this compound primarily involve the formation of the C-S bond as the key step, often utilizing transition-metal catalysis to facilitate the reaction between appropriate aryl precursors and a sulfur source.

C-S Bond Formation Strategies

The construction of the C-S bond is a fundamental strategy for synthesizing sulfur-containing compounds like diaryl sulfides. mdpi.com Traditional methods often rely on the coupling of aryl halides with thiols or other sulfur-containing reagents. mdpi.com More recent approaches focus on the use of various sulfur sources to avoid the use of odorous and toxic thiols. nih.govsioc-journal.cn

One common strategy involves the reaction of an aryl halide with a sulfur source. For instance, the copper-catalyzed reaction of iodoarenes with hexamethyldisilathiane (B1360051) serves as an effective method for producing symmetrical diaryl sulfides. d-nb.info Another approach utilizes elemental sulfur (S8) in the presence of a copper catalyst and a base. thieme-connect.com The choice of sulfur source is critical, with reagents like sodium thiosulfate (B1220275) (Na2S2O3) being favored for being inexpensive and odorless. mdpi.com

The following table summarizes various sulfur sources used in the synthesis of diaryl sulfides:

| Sulfur Source | Description | Reference |

| Hexamethyldisilathiane | Used in copper-catalyzed synthesis with aryl iodides. | d-nb.info |

| Elemental Sulfur (S8) | Employed with copper catalysts and a base. | thieme-connect.com |

| Sodium Thiosulfate (Na2S2O3) | An inexpensive and odorless sulfurating reagent used in copper-catalyzed reactions. mdpi.comorganic-chemistry.org | mdpi.comorganic-chemistry.org |

| Thiourea (B124793) | A green sulfur source used in transition metal-catalyzed C-S coupling reactions. | nih.gov |

| Potassium Thioacetate | Used in a transition-metal-free, three-component cross-coupling reaction. | sioc-journal.cn |

Catalytic Approaches in Diaryl Sulfide (B99878) Synthesis

Transition-metal catalysis plays a pivotal role in the efficient synthesis of diaryl sulfides. researchgate.net Both palladium and copper catalysts are widely used, with copper being a more cost-effective and less toxic option. researchgate.net

Copper-Catalyzed Syntheses: Copper-based catalysts are extensively used for C-S bond formation. researchgate.net For example, copper(I) iodide (CuI) in the presence of a ligand like 1,10-phenanthroline (B135089) can effectively catalyze the reaction between aryl iodides and a sulfur source. d-nb.info Copper(II) oxide (CuO) nanoparticles have also been employed as a recyclable catalyst for the synthesis of unsymmetrical sulfides. organic-chemistry.org A versatile photoinduced, copper-catalyzed method allows for the coupling of aryl thiols with aryl halides at low temperatures without the need for an added ligand. organic-chemistry.org

Palladium-Catalyzed Syntheses: Palladium catalysts are also highly effective for C-S coupling reactions. nih.gov A supported palladium nanocatalyst (Pd@COF-TB) has been used for the one-pot synthesis of symmetrical diaryl sulfides from aryl iodides and sodium thiosulfate. nih.govmdpi.com The addition of N,N-diisopropylethylamine (DIPEA) can enhance the catalytic activity and inhibit the formation of byproducts. nih.govmdpi.com

The table below provides examples of catalytic systems used in diaryl sulfide synthesis:

| Catalyst | Ligand/Additive | Sulfur Source | Application | Reference |

| CuI | 1,10-phenanthroline | Hexamethyldisilathiane | Synthesis of symmetrical diaryl sulfides from aryl iodides. | d-nb.info |

| CuO nanoparticles | None | Ethyl potassium xanthogenate | Synthesis of unsymmetrical sulfides. | organic-chemistry.org |

| Pd@COF-TB | DIPEA | Na2S2O3 | One-pot synthesis of symmetrical diaryl sulfides. | nih.govmdpi.com |

| NiCl2(dppp) | None | Arylthiosilanes | Reductive cross-coupling of alkyl halides. | organic-chemistry.org |

| CuI | None (photoinduced) | Aryl thiols | Coupling of aryl thiols with aryl halides. | organic-chemistry.org |

Synthesis via Functionalized Precursors

The synthesis of this compound and its analogues can also be achieved through multi-step sequences starting from functionalized precursors. This approach allows for the introduction of the sulfide linkage at a later stage of the synthesis.

Utilizing 4-Aminoacetophenone Derivatives

4-Aminoacetophenone is a versatile starting material for the synthesis of various derivatives that can be further converted to diaryl sulfides. For instance, 4-aminoacetophenone can be converted into N-((4-acetyl phenyl) carbamothioyl) pivalamide, which contains a thioamide group that could potentially be used in further transformations to form a sulfide bridge. nih.gov In another example, 4-aminoacetophenone can be used to synthesize pyrimidine (B1678525) derivatives which can then be reacted with sulfonyl chlorides. echemcom.com

A general synthetic route starting from 4-aminoacetophenone is depicted below:

Step 1: Reaction of 4-aminoacetophenone with pivaloyl chloride and potassium thiocyanate (B1210189) to form pivaloyl isothiocyanate. nih.gov

Step 2: Reaction of the isothiocyanate with another molecule of 4-aminoacetophenone to yield N-((4-acetyl phenyl) carbamothioyl) pivalamide. nih.gov

Reactions Involving Bis-chloroacetamide Scaffolds

Bis-chloroacetamide derivatives are useful intermediates for synthesizing bis-sulfide compounds. scielo.org.zaajol.info These scaffolds contain reactive chlorine atoms that can be readily displaced by sulfur nucleophiles. scielo.org.zaajol.inforesearchgate.net

For example, a bis-chloroacetamide derivative can be synthesized from 4-aminobenzohydrazide (B1664622) through double chloroacetylation. scielo.org.zaajol.info This intermediate is then reacted with various sulfur-containing nucleophiles, such as 2-mercaptobenzothiazole (B37678) or 6-amino-2-mercaptopyrimidin-4-ol, to yield the corresponding bis-sulfide compounds. scielo.org.zaajol.info The reaction proceeds via nucleophilic substitution of the chlorine atoms by the sulfur of the thiol-containing reagent. scielo.org.za

The following table shows examples of sulfide compounds synthesized from a bis-chloroacetamide derivative:

| Nucleophilic Sulfur Reagent | Resulting Bis-sulfide Compound | Yield | Reference |

| 2-Mercaptobenzothiazole | Benzothiazole-2-yl sulfide derivative | 60% | scielo.org.zaresearchgate.net |

| 6-Amino-2-mercaptopyrimidin-4-ol | Bis-sulfide derivative containing a pyrimidine ring | 79% | scielo.org.za |

| 2-Mercapto-4,6-dimethyl nicotinonitrile | Corresponding bis-sulfide derivative | 71% | scielo.org.zaresearchgate.net |

Derivations from Phenolic Esters

Phenolic esters, such as acetates and triflates, can serve as precursors for the synthesis of diaryl sulfides through C-O bond activation. thieme-connect.comresearchgate.net This method provides a green and odorless one-pot synthesis for both symmetrical and unsymmetrical diaryl sulfides. researchgate.net

In a typical procedure, a phenolic ester is cross-coupled with an arylboronic acid in the presence of a sulfur source and a catalyst. thieme-connect.comresearchgate.net Nickel- and copper-based catalysts have been successfully employed for this transformation. thieme-connect.comresearchgate.net For example, NiFe2O4 magnetic nanoparticles can catalyze the reaction between phenolic esters, arylboronic acids, and elemental sulfur to produce unsymmetrical diaryl sulfides. researchgate.net Symmetrical diaryl sulfides can also be synthesized from phenolic compounds using elemental sulfur and a strong base like sodium tert-butoxide (NaOt-Bu). thieme-connect.comorganic-chemistry.org

Reaction Mechanisms in this compound Formation

The synthesis of this compound can be approached through various mechanistic routes. The most prominent among these are nucleophilic substitution, condensation reactions like the Friedel-Crafts acylation, and processes that can be described as cooperative. Each pathway offers a different strategic approach to constructing the target molecule from various precursors.

Nucleophilic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) provides a direct method for forming the C-S bond in diaryl sulfides. This pathway is particularly effective when an aryl ring is "activated" by the presence of strong electron-withdrawing groups, such as the acetyl group.

In a typical synthesis of this compound via this mechanism, a sulfide-containing nucleophile displaces a leaving group (commonly a halogen) from two equivalents of a para-substituted acetophenone. The reaction generally proceeds in two distinct steps if starting from a halide and a sulfide source.

Mechanism:

Nucleophilic Attack: A sulfur nucleophile, such as the sulfide ion (S²⁻) generated from sodium sulfide (Na₂S), attacks the carbon atom bearing the leaving group on 4-haloacetophenone.

Formation of Meisenheimer Complex: This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atom of the electron-withdrawing acetyl group, which stabilizes the intermediate.

Expulsion of Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (e.g., Cl⁻, F⁻), resulting in the formation of a C-S bond. This process is repeated with a second molecule of the 4-haloacetophenone to yield the final product.

The presence of the acetyl group in the para position to the leaving group is critical for the success of the SNAr mechanism by providing the necessary stabilization for the intermediate. beilstein-journals.org The general viability of using thiolate anions in nucleophilic substitution to create thioether linkages is a well-established principle in organic synthesis. google.com

Table 1: Nucleophilic Substitution for this compound Synthesis

| Reactant | Sulfur Source | Typical Conditions | Mechanistic Pathway |

|---|---|---|---|

| 4-Chloroacetophenone | Sodium Sulfide (Na₂S) | Polar aprotic solvent (e.g., DMF, NMP), heat | SNAr |

| 4-Fluoroacetophenone | Thiourea (followed by hydrolysis) | Multi-step; initial reaction followed by basic workup | SNAr |

| 4-Nitroacetophenone | Sodium thiophenoxide (as an analogue) | Phase-transfer conditions or polar aprotic solvent google.com | SNAr (with NO₂ as leaving group) |

Condensation Reactions

The most significant condensation reaction for the synthesis of this compound is the Friedel-Crafts acylation. organic-chemistry.org This electrophilic aromatic substitution reaction can be used to introduce the two acetyl groups onto a pre-existing diphenyl sulfide core. This method is often preferred due to the high availability of the starting materials. A nearly identical procedure is used to synthesize the selenium analogue, Bis(4-acetylphenyl) selenide (B1212193), from diphenyl selenide. nih.gov

Mechanism:

Formation of the Electrophile: Acetyl chloride (or acetic anhydride) reacts with a stoichiometric amount of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). This reaction generates a highly electrophilic acylium ion (CH₃CO⁺), which is stabilized by resonance. youtube.com

Electrophilic Attack: The diphenyl sulfide molecule acts as the nucleophile. The sulfur atom is an ortho, para-directing group, activating the aromatic rings towards electrophilic attack. The acylium ion attacks the electron-rich para-positions of the benzene (B151609) rings.

Formation of Sigma Complex: The attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the final 4,4'-diacylated product. organic-chemistry.org

Because the newly introduced acetyl group is a deactivating group, it prevents further acylation on the same ring, leading to a clean disubstituted product. youtube.com

Table 2: Friedel-Crafts Acylation for this compound Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Typical Conditions | Mechanistic Pathway |

|---|---|---|---|---|

| Diphenyl sulfide | Acetyl Chloride (CH₃COCl) | Aluminum Chloride (AlCl₃) | Anhydrous solvent (e.g., CS₂, CH₂Cl₂), low to room temperature nih.gov | Electrophilic Aromatic Substitution |

| Diphenyl sulfide | Acetic Anhydride ((CH₃CO)₂O) | Iron(III) Chloride (FeCl₃) | Ionic liquid or conventional solvent, heat beilstein-journals.org | Electrophilic Aromatic Substitution |

Cooperative Reaction Mechanisms

In the context of this compound synthesis, a cooperative mechanism can be viewed as a process where multiple reagents or catalytic species interact in a concerted or sequential one-pot fashion to facilitate the transformation. The Friedel-Crafts acylation, as described above, involves a cooperative interplay between the Lewis acid catalyst, the acylating agent, and the aromatic substrate.

A more complex example of cooperative mechanisms can be found in tandem reactions. For instance, a proposed tandem Friedel-Crafts acylation and alkylation has been described for the synthesis of related thioether compounds. researchgate.net In such a reaction, an alkyl phenyl sulfide first undergoes a Friedel-Crafts acylation to yield an alkyl p-alkylthiophenyl ketone. This ketone intermediate then reacts with a second molecule of the alkyl phenyl sulfide. researchgate.net While this specific tandem reaction leads to a different final product, it illustrates the principle of cooperative, multi-step, one-pot syntheses.

Applying this concept to this compound, one could envision a one-pot synthesis where diphenyl sulfide is formed in situ and subsequently acylated. However, the most direct interpretation of a cooperative mechanism in its formation remains the synergistic action within the Friedel-Crafts reaction itself. The Lewis acid (e.g., AlCl₃) is not merely a passive catalyst; it forms complexes with both the acyl chloride (to generate the electrophile) and the carbonyl oxygen of the product, requiring a stoichiometric amount. This coordination "cooperates" to drive the reaction to completion.

Table 3: Key Interactions in Cooperative Friedel-Crafts Acylation

| Component | Role | Interaction |

|---|---|---|

| Lewis Acid (e.g., AlCl₃) | Catalyst/Promoter | Activates acylating agent; complexes with product carbonyl group. |

| Acylating Agent (e.g., CH₃COCl) | Electrophile Precursor | Reacts with Lewis acid to form the highly reactive acylium ion. youtube.com |

| Diphenyl Sulfide | Nucleophile | Activated by the sulfur atom for electrophilic attack at the para-positions. |

Compound Index

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis of Bis(4-acetylphenyl)sulfide

Spectroscopic analysis is fundamental to confirming the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the symmetry of the molecule simplifies its NMR spectra.

¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. Experimental data for this compound shows distinct signals for the aromatic and methyl protons. oup.com The aromatic protons appear as a characteristic AB quartet, indicative of a 1,4-disubstituted benzene (B151609) ring, while the acetyl methyl protons appear as a singlet. oup.com

| Proton Type | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration |

| Aromatic (Ha, Hb) | AB quartet | 7.34 and 7.55 | 9 | 8H |

| Methyl (CH₃) | Singlet | 2.50 | N/A | 6H |

| Data obtained in CCl₄ solvent. oup.com |

| Predicted Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 197-198 |

| Aromatic C (quaternary, C-S) | 140-145 |

| Aromatic C (quaternary, C-C=O) | 135-138 |

| Aromatic C-H (ortho to C=O) | 129-131 |

| Aromatic C-H (ortho to S) | 128-130 |

| Methyl (CH₃) | 26-27 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) group. oup.com

| Vibrational Mode | Reported Frequency (cm⁻¹) | Functional Group |

| Carbonyl (C=O) Stretch | 1690 | Ketone |

| C-O Stretch | 1270 | Ketone |

| Data obtained in CCl₄ solvent. oup.com |

Other characteristic absorptions expected in the full spectrum would include C-H stretching from the aromatic rings and methyl groups (typically 2850-3100 cm⁻¹), and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and clues about its structure. Although specific experimental mass spectra for this compound are not detailed in the primary literature found, the expected results can be predicted. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound (C₁₆H₁₄O₂S), which is 270.35 g/mol .

Key fragmentation patterns would likely involve the acetyl groups, which are common cleavage sites.

| Ion | Formula | m/z (predicted) | Significance |

| [M]⁺ | [C₁₆H₁₄O₂S]⁺ | 270 | Molecular Ion |

| [M-CH₃]⁺ | [C₁₅H₁₁O₂S]⁺ | 255 | Loss of a methyl radical |

| [M-COCH₃]⁺ | [C₁₄H₁₁OS]⁺ | 227 | Loss of an acetyl radical |

| [CH₃CO]⁺ | [C₂H₃O]⁺ | 43 | Acylium ion |

X-ray Crystallographic Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and conformation.

Intermolecular Interactions and Crystal Packing Motifs

In the absence of a crystal structure, the intermolecular forces that dictate the crystal packing can be inferred from the molecule's functional groups. The primary interactions expected to stabilize the crystal lattice of this compound are:

π-π Stacking: The electron-rich phenyl rings can interact through π-π stacking, where the planes of the aromatic rings in adjacent molecules align. The electron-withdrawing nature of the acetyl groups would influence the electronic character of the rings, potentially favoring offset or edge-to-face stacking arrangements.

These non-covalent interactions would create a stable, three-dimensional supramolecular architecture in the solid state.

Dihedral Angle Analysis within the Molecular Framework

Research Findings from a Selenium Analogue

In the solid state, the molecule of Bis(4-acetylphenyl) selenide (B1212193) is not planar. The two benzene rings are twisted with respect to each other, a common feature in diaryl chalcogenides. This twisting is quantified by the dihedral angle between the planes of the two aromatic rings.

Key Dihedral Angle Data for Bis(4-acetylphenyl) selenide:

| Parameter | Value |

| Dihedral Angle between Benzene Rings | 87.08 (11)° |

| Data sourced from the crystallographic study of Bis(4-acetylphenyl) selenide. researchgate.net |

The orientation of the acetyl groups relative to their attached phenyl rings is another crucial structural parameter. These groups can be coplanar with the benzene ring or twisted out of the plane, which can affect electronic conjugation and intermolecular packing.

While direct experimental data for this compound is not available, it is reasonable to infer a similarly non-planar structure. The substitution of selenium with the smaller sulfur atom would likely lead to a slightly different C-S-C bond angle and potentially a different, though still significantly twisted, inter-ring dihedral angle. The melting point of this compound has been reported as 88–90°C, which is lower than that of its ether analogue, Bis(4-acetylphenyl) ether (99–101°C). This difference in melting point has been attributed to weaker intermolecular dipole-dipole interactions in the sulfide (B99878), which could be influenced by its specific solid-state conformation and the dihedral angles that dictate its molecular packing.

Computational modeling studies, such as those employing Density Functional Theory (DFT), are powerful tools for predicting the geometry, including dihedral angles, of molecules for which experimental crystal structures are unavailable. nih.gov Such studies on this compound could provide theoretical values for the key dihedral angles and offer further insight into its three-dimensional structure.

Computational and Theoretical Chemistry of Bis 4 Acetylphenyl Sulfide

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Bis(4-acetylphenyl)sulfide, DFT calculations would provide significant insights into its fundamental chemical characteristics.

Electronic Structure Analysis

A DFT-based electronic structure analysis of this compound would involve the calculation of the molecule's electron density distribution. This would reveal the locations of electron-rich and electron-deficient regions. The presence of electron-withdrawing acetyl groups (CH₃CO) on the phenyl rings and the sulfur atom acting as a linker would significantly influence this distribution. It would be expected that the oxygen atoms of the acetyl groups would be regions of high electron density, while the carbonyl carbons and the sulfur atom would exhibit more complex electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are crucial for determining a molecule's chemical reactivity and electronic properties.

HOMO: Represents the ability to donate an electron. In this compound, the HOMO would likely be localized on the sulfur atom and the phenyl rings, reflecting the electron-donating character of the thioether linkage.

LUMO: Represents the ability to accept an electron. The LUMO would be expected to be distributed over the acetyl groups, particularly the carbonyl carbons, due to their electron-withdrawing nature.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability of a molecule. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. Without specific calculations, the exact value for this compound is unknown. However, analysis of similar aromatic ketones and thioethers suggests a moderate gap, indicating a balance between stability and reactivity.

A hypothetical data table for FMO analysis is presented below to illustrate how such data would be reported.

| Parameter | Energy (eV) |

| Energy of HOMO | Data not available |

| Energy of LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

| Note: This table is for illustrative purposes only. The values are dependent on the specific computational method and basis set used. |

Reactivity Prediction and Chemical Softness

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to predict the chemical behavior of this compound.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more reactive.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself, calculated as -(EHOMO + ELUMO) / 2.

These parameters would quantify the reactivity of this compound, providing a theoretical basis for its behavior in chemical reactions. For instance, the sulfur atom would likely be a soft nucleophilic center, while the carbonyl carbons would be electrophilic sites.

A hypothetical data table for reactivity descriptors is shown below.

| Reactivity Descriptor | Value |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electronegativity (χ) | Data not available |

| Note: This table is for illustrative purposes only. The values are derived from HOMO and LUMO energies. |

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are used to predict the interaction of a small molecule (ligand) with a larger molecule, typically a protein (receptor).

Ligand-Protein Interaction Profiling (Focus on Binding Mechanics)

Molecular docking simulations of this compound with various protein targets could reveal its potential biological activity. The binding mechanics would be analyzed by examining the types and strengths of intermolecular interactions.

Hydrogen Bonds: The carbonyl oxygen atoms of the acetyl groups could act as hydrogen bond acceptors with suitable donor residues (e.g., amino acids with -NH or -OH groups) in a protein's active site.

Hydrophobic Interactions: The phenyl rings would likely engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Pi Stacking: The aromatic phenyl rings could participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Sulfur Interactions: The sulfur atom could participate in various non-covalent interactions, including sulfur-π and lone pair-π interactions.

A hypothetical data table illustrating docking results is provided below.

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Protein A | Data not available | Data not available | Data not available |

| Protein B | Data not available | Data not available | Data not available |

| Note: This table is for illustrative purposes only. The results are highly dependent on the chosen protein target and docking software. |

Conformational Analysis and Stability Predictions

In-Depth Analysis of this compound Remains Elusive Due to Lack of Crystallographic Data

A comprehensive investigation into the computational and theoretical chemistry of this compound, with a specific focus on its non-covalent interactions through Hirshfeld surface analysis, cannot be completed at this time due to the apparent absence of its published crystal structure in publicly accessible databases.

A thorough search of scientific literature and crystallographic repositories, including the Cambridge Crystallographic Data Centre (CCDC), did not yield the necessary crystallographic information file (CIF) for this compound. This data is the fundamental prerequisite for performing a Hirshfeld surface analysis, a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice.

While studies on structurally related compounds exist, such as for Bis(4-acetylphenyl) selenide (B1212193) (the selenium analogue of the target compound), the specific arrangement of atoms and the resulting intermolecular forces in this compound are unique to its crystal structure. Therefore, data from these related compounds cannot be extrapolated to provide a scientifically accurate analysis for the sulfide (B99878) derivative.

The generation of detailed research findings and data tables for the "Hirshfeld Surface Analysis and Non-Covalent Interactions" section, as requested, is entirely contingent on the availability of the crystal structure data. Without this foundational information, any attempt to describe the specific non-covalent interactions of this compound would be purely speculative and would not meet the required standards of scientific accuracy.

Researchers and chemists interested in the solid-state properties of this compound are encouraged to pursue its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis. The resulting crystallographic data would be a valuable contribution to the field and would enable a full computational and theoretical investigation, including the Hirshfeld surface analysis detailed in the intended scope of this article.

Coordination Chemistry of Bis 4 Acetylphenyl Sulfide Derived Ligands

Design Principles for N-Functionalized Bis(phosphino)amine-Type Ligands Incorporating 4-Acetylphenyl Moieties

The design of N-functionalized bis(phosphino)amine-type ligands with 4-acetylphenyl groups is guided by several key principles aimed at tuning the electronic and steric properties of the resulting metal complexes. The N-substituent plays a crucial role in modulating the ligand's properties and the reactivity of its metal complexes. acs.orgnih.govacs.org

A fundamental building block for these ligands is the bis(diphenylphosphino)amine (DPPA) framework. acs.orgnih.govacs.org The introduction of a 4-acetylphenyl group on the nitrogen atom serves multiple purposes. Firstly, it introduces an additional potential coordination site through the carbonyl oxygen. Secondly, the electron-withdrawing nature of the acetyl group can influence the electron density on the nitrogen and phosphorus atoms, thereby affecting the donor properties of the ligand. elsevierpure.com

The general synthetic strategy involves the reaction of a primary amine, in this case, 4-aminoacetophenone, with two equivalents of a chlorophosphine, such as chlorodiphenylphosphine. elsevierpure.comresearchgate.net This approach allows for the systematic variation of the substituents on the phosphorus atoms, enabling the synthesis of a library of ligands with tailored steric and electronic profiles. nih.gov The flexibility of this synthetic route is a key design principle, as it allows for the fine-tuning of ligand properties for specific applications. acs.orgnih.govacs.org

Furthermore, the P-N-P backbone of these ligands typically leads to the formation of four-membered chelate rings with metal centers, where coordination occurs through the two phosphorus atoms. mdpi.com The bite angle of these short-bite ligands is a critical parameter that influences the geometry and stability of the resulting metal complexes. acs.orgacs.org The N-functionalization with the 4-acetylphenyl moiety can also lead to ligands with multiple potential coordination modes, including P,P-bidentate, P,O-bidentate, or even bridging modes, further expanding their coordination chemistry. acs.orgacs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with bis(4-acetylphenyl)sulfide-derived ligands has been explored with various transition metals, leading to the formation of diverse coordination compounds.

A common route to synthesize coordination complexes of these ligands involves their reaction with transition metal hexacarbonyls, particularly those of Group 6 (Cr, Mo, W). The reaction of N-(4-acetylphenyl)-N-(diphenylphosphino)amine ligand with an equimolar amount of a Group 6B metal hexacarbonyl in a suitable solvent like refluxing toluene (B28343) leads to the formation of cis-chelate complexes with the general formula M(CO)₄[ligand-κ²P,P]. researchgate.net

In these reactions, two of the carbonyl ligands on the metal center are substituted by the two phosphorus atoms of the bis(phosphino)amine ligand, resulting in a stable four-membered chelate ring. researchgate.net This mode of coordination is favored due to the strong affinity of the soft phosphorus donor atoms for the relatively soft, low-valent transition metal centers. The resulting tetracarbonyl complexes are typically stable, allowing for their isolation and characterization. researchgate.net

The primary mode of coordination for N-functionalized bis(phosphino)amine ligands is through chelation, where the two phosphorus atoms bind to the metal center to form a stable ring structure. mdpi.com This chelating behavior is a direct consequence of the ligand's design, which positions the two phosphorus atoms in close proximity. The resulting four-membered P-M-P chelate ring is a common feature in the coordination chemistry of these ligands. mdpi.com

Beyond the well-established P,P-chelation, the presence of the 4-acetylphenyl moiety introduces the possibility of other chelation modes. For instance, the carbonyl oxygen of the acetyl group can potentially coordinate to the metal center, leading to a P,O-chelate complex. The formation of such complexes would depend on the nature of the metal ion (harder metal ions might favor coordination to the harder oxygen donor) and the reaction conditions.

Furthermore, the reaction of these ligands with metal halides, such as those of palladium(II) and platinum(II), also results in the formation of cis-dichloro chelate complexes of the type MCl₂[ligand-κ²P,P]. elsevierpure.com

Structural Characterization of Coordination Compounds

The structures of the coordination compounds derived from this compound-based ligands are elucidated through a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Single-crystal X-ray diffraction provides definitive proof of the molecular structure of these complexes in the solid state. For example, the crystal structure of cis-[Cr(CO)₄{4-CH₃CO-C₆H₄-1-N(PPh₂)₂}] has been determined, confirming the P,P-bidentate coordination of the ligand to the chromium center. acs.orgresearchgate.net In this structure, the chromium atom is in a distorted octahedral geometry, coordinated to four carbonyl ligands and the two phosphorus atoms of the bis(phosphino)amine ligand. researchgate.netresearchgate.net The two Cr-P bond lengths are slightly different, and the P-Cr-P bite angle is acute, as expected for a four-membered chelate ring. researchgate.net

The structural analysis also reveals important information about bond lengths and angles within the ligand upon coordination. For instance, changes in the P-N bond lengths can provide insights into the electronic effects of coordination. researchgate.net

Table 1: Selected Crystallographic Data for cis-[Cr(CO)₄{4-CH₃CO-C₆H₄-1-N(PPh₂)₂}]

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 12.839(3) | researchgate.net |

| b (Å) | 17.585(4) | researchgate.net |

| c (Å) | 14.341(3) | researchgate.net |

| β (°) | 108.33(3) | researchgate.net |

| V (ų) | 3075.3(11) | researchgate.net |

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are crucial for characterizing these complexes, particularly in solution.

¹H, ¹³C, and ³¹P NMR Spectroscopy: ³¹P NMR spectroscopy is particularly informative for studying these phosphorus-containing ligands and their complexes. The free N-(4-acetylphenyl)-N-(diphenylphosphino)amine ligand exhibits a single resonance in the ³¹P NMR spectrum. researchgate.net Upon coordination to a metal center, this signal shifts significantly downfield, which is indicative of the phosphorus atoms being involved in bonding to the metal. researchgate.net For the cis-tetracarbonyl complexes of Cr, Mo, and W, the ³¹P NMR spectra show a single sharp resonance, consistent with the two phosphorus atoms being chemically equivalent in a chelating mode. researchgate.net

¹H and ¹³C NMR spectroscopy are used to confirm the presence of the acetylphenyl moiety and the phenyl groups on the phosphorus atoms. The signals for the acyl group's methyl and carbonyl carbons in the ¹³C NMR spectrum are particularly diagnostic. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the carbonyl groups in the metal hexacarbonyl derivatives. The free ligand shows a characteristic C=O stretching frequency for the acetyl group. In the tetracarbonyl metal complexes, the terminal C≡O stretching frequencies of the carbonyl ligands attached to the metal are observed in the range of 1900-2100 cm⁻¹. The number and pattern of these bands can provide information about the geometry of the complex. For a cis-M(CO)₄L₂ complex, four IR-active C≡O stretching bands are typically expected. researchgate.net

Table 2: Spectroscopic Data for N-(4-acetylphenyl)-N-(diphenylphosphino)amine and its Metal Complexes

| Compound | ³¹P NMR (δ, ppm) | ¹³C NMR (δ, ppm) (C=O) | IR (ν(C≡O), cm⁻¹) | Reference |

|---|---|---|---|---|

| (p-CH₃CO)C₆H₄N(PPh₂)₂ | 59.38 | 196.2 | - | researchgate.net |

| cis-[Cr(CO)₄{(p-CH₃CO)C₆H₄N(PPh₂)₂}] | 100.21 | 196.6 | 2035, 1937, 1910, 1895 | researchgate.net |

| cis-[Mo(CO)₄{(p-CH₃CO)C₆H₄N(PPh₂)₂}] | 82.35 | 196.5 | 2040, 1943, 1915, 1899 | researchgate.net |

| cis-[W(CO)₄{(p-CH₃CO)C₆H₄N(PPh₂)₂}] | 65.11 | 196.7 | 2038, 1937, 1908, 1892 | researchgate.net |

| cis-[PdCl₂{(p-CH₃CO)C₆H₄N(PPh₂)₂}] | 83.71 | 195.0 | - | researchgate.net |

Influence of Ligand Architecture on Coordination Properties

The combination of soft (sulfur) and hard (nitrogen, oxygen) donor atoms in ligands derived from this compound can lead to selective coordination with certain metal ions based on the Hard and Soft Acids and Bases (HSAB) principle. The thioether linkage provides a flexible spacer between the two coordinating units. The length and flexibility of this spacer will dictate whether the ligand acts as a chelating ligand to a single metal center, forming a macrocyclic-like structure, or as a bridging ligand to form dinuclear or polynuclear complexes.

The steric hindrance around the donor atoms, which can be tuned by modifying the substituents on the ligand, will also significantly impact the geometry and stability of the coordination complex. For example, bulky substituents can prevent the formation of certain coordination geometries and may lead to complexes with lower coordination numbers. The electronic effects of the acetyl groups, being electron-withdrawing, will influence the electron density on the donor atoms and, consequently, the strength of the metal-ligand bonds.

Table 3: Factors Influencing Coordination Properties of Thioether-Containing Ligands

| Factor | Influence on Coordination Properties |

| Nature of Donor Atoms | A mix of hard (N, O) and soft (S) donors allows for selective binding to a range of metal ions. |

| Chelate Ring Size | The flexibility of the thioether bridge can allow for the formation of various chelate ring sizes, affecting complex stability. |

| Steric Hindrance | Bulky groups near the coordination sites can influence the geometry and stability of the metal complex. |

| Ligand Flexibility | The thioether linkage provides flexibility, enabling the ligand to adopt different conformations to accommodate various metal ion coordination preferences. |

| Electronic Effects | The electron-withdrawing acetyl groups can modulate the electron density on the donor atoms, affecting the strength of the metal-ligand bond. |

Polymer Chemistry and Advanced Materials Research Involving Bis 4 Acetylphenyl Sulfide Linkages

Monomer Synthesis for Sulfur-Containing Polymers

The creation of high-performance sulfur-containing polymers begins with the synthesis of high-purity monomers. While bis(4-acetylphenyl)sulfide itself is a key compound, its derivatives and precursors are central to many polymerization strategies. A crucial related monomer is bis(4-mercaptophenyl)sulfide, which serves as a dithiol building block. The synthesis of such monomers can be achieved through various organic reactions. For instance, related dithiol monomers like bis(4-mercaptophenyl)ether have been synthesized via the condensation reaction of their precursors with halogenated compounds in an alkaline aqueous solution. psu.edu These synthetic routes are fundamental to producing the necessary precursors for subsequent polymerization steps. The traditional synthesis of sulfur-containing polymers often involves the condensation of thiols, highlighting the importance of successfully synthesizing these monomeric units. d-nb.info

Polycondensation Mechanisms for Polysulfides

Polycondensation is a primary pathway for synthesizing polysulfides and polythioethers from monomers like this compound analogs. This step-growth polymerization process involves the reaction of bifunctional or polyfunctional monomers to form long polymer chains, typically with the elimination of a small molecule like water or a salt.

A significant method for creating aromatic polythioethers involves the polycondensation of bis(4-mercaptophenyl)sulfide with activated dihaloaromatic compounds. tandfonline.com This aromatic nucleophilic substitution polymerization is often conducted in the presence of a base. For example, the reaction of bis(4-mercaptophenyl)sulfide with 2,4-dichloro-6-phenyl-1,3,5-triazines in a solvent like tetrahydrofuran (B95107) (THF) yields a wholly aromatic polythioether. tandfonline.com The resulting polymers are noted for their high thermal stability. tandfonline.com Some of these polymers exhibit a highly crystalline nature, which influences their physical properties. tandfonline.com

Copper-catalyzed reactions are instrumental in forming the carbon-sulfur bonds that constitute the backbone of many polysulfide polymers. The Ullmann-type condensation, which involves the copper-catalyzed coupling of thiols with aryl halides, is a classic example of this approach. thieme-connect.com While early methods required high temperatures, modern catalytic systems using a Cu(I) salt with a nitrogen-containing ligand can proceed at lower temperatures around 100 °C. thieme-connect.com More recent developments have focused on creating thioethers from readily available benzyl (B1604629) alcohols and thiols using a Cu(OTf)₂ catalyst under mild conditions. nih.gov This method demonstrates high chemoselectivity and proceeds through a Lewis-acid-mediated Sₙ1-type mechanism. nih.gov Such copper-catalyzed methodologies are vital for the efficient synthesis of diverse thioethers and their corresponding polymers. nih.govrsc.orgacs.org

Incorporating this compound Analogues into Polymer Backbones

The unique structure of this compound and its analogs allows for their effective incorporation into polymer backbones, thereby modifying the properties of the resulting materials. The acetyl groups can act as reactive sites for forming new linkages. For instance, research has shown the synthesis of Schiff-base polymers through the condensation of di(p-acetylphenyl) terephthalate (B1205515) with various sulfur-containing diamines. researchgate.netresearchgate.nettandfonline.com The flexible thioether linkage, when introduced into a polymer backbone, can lower the segmental rotational barrier and increase conformational freedom, which often improves solubility and processability without significantly compromising thermal stability. dayanandsolapur.org This approach of incorporating specific functional groups and flexible linkages is a key strategy for designing high-performance polymers. dayanandsolapur.org

Structure-Property Relationships in Polymeric Materials (Focus on Molecular Structure and Polymerization)

The final properties of a polymer are intrinsically linked to its molecular structure and the method by which it was synthesized. dronacharya.infoslideshare.netscribd.com For polymers containing this compound-like linkages, several structural factors are paramount.

Polymer Backbone: The presence of aromatic rings contributes to rigidity and high thermal stability. dayanandsolapur.org Conversely, the thioether (–S–) linkage introduces flexibility into the polymer chain, which can enhance solubility and processability. dayanandsolapur.org

Functional Groups: The polarity of functional groups affects chemical properties like solubility. dronacharya.info Polymers with polar groups tend to be more soluble in polar solvents. dronacharya.info

Research into polythioamides, another class of sulfur-containing polymers, has further illuminated these relationships, demonstrating how tuning the polymer backbone can control the material's properties. researchgate.net The data below for a specific polythioether illustrates how the combination of flexible thioether links and rigid aromatic units results in a material with both high thermal stability and good solubility.

| Property | Value | Source |

| Inherent Viscosity (in NMP at 30 °C) | 0.48 dL/g | tandfonline.com |

| Glass Transition Temperature (Tg) | 194 °C | tandfonline.com |

| Thermal Stability (10% weight loss in air) | >500 °C | tandfonline.com |

Table 1: Properties of an aromatic polythioether synthesized from bis(4-mercaptophenyl)sulfide.

Derivatization Chemistry and Functionalization Strategies of the Bis 4 Acetylphenyl Sulfide Framework

Modification of the Acetyl Groups

The ketonic carbonyls of the acetyl groups are primary sites for derivatization, enabling a range of functionalization strategies through condensation and related reactions.

Condensation Reactions of Ketonic Carbonyls

The acetyl groups of bis(4-acetylphenyl)sulfide readily undergo condensation reactions with various nucleophiles. These reactions are fundamental in extending the molecular framework. For instance, condensation with thiosemicarbazide (B42300) is a common strategy to introduce a thiosemicarbazone moiety. nih.govsemanticscholar.org This reaction is typically carried out by refluxing the reactants in an appropriate solvent like ethanol, often with a few drops of a catalytic acid such as concentrated HCl. nih.govsemanticscholar.org

Another important class of condensation reactions involves the reaction with hydrazides. For example, the condensation of N-(4-acetylphenyl)-2-chloroacetamide with 2-cyanoacetohydrazide (B512044) occurs at the ketonic functionality. researchgate.net This type of reaction is generally achieved by heating the reactants in a solvent such as ethanol, sometimes with the addition of acetic acid to facilitate the reaction. researchgate.net

Furthermore, the acetyl groups can react with aromatic aldehydes in what is known as a Claisen-Schmidt condensation to form chalcones. This reaction is typically performed in the presence of a base, such as an aqueous potassium hydroxide (B78521) solution, and may require heating. mdpi.comnih.gov The formation of these α,β-unsaturated ketone systems introduces a new reactive site into the molecule, allowing for further modifications.

The following table summarizes representative condensation reactions of the acetyl groups in this compound derivatives.

| Reactant | Reagent | Conditions | Product Type |

| This compound derivative | Thiosemicarbazide | Ethanol, cat. HCl, reflux | Thiosemicarbazone |

| N-(4-acetylphenyl)-2-chloroacetamide | 2-Cyanoacetohydrazide | Ethanol, Acetic acid, reflux | Hydrazone |

| 3-{(4-acetylphenyl)[4-(4-substituted phenyl)thiazol-2-yl]amino}propanoic acid | 4'-Fluorobenzaldehyde | Aq. KOH, 60 °C | Chalcone |

Oxime Formation and Related Chemistry

The reaction of the acetyl groups with hydroxylamine (B1172632) hydrochloride leads to the formation of oximes. mdpi.comnih.govwikipedia.org This transformation is a classic reaction of ketones and is typically carried out in the presence of a base like sodium acetate (B1210297) to neutralize the liberated HCl. mdpi.comnih.gov The resulting oxime functionality can exist as E/Z stereoisomers and introduces a new set of reactive possibilities. wikipedia.org

Oximes themselves are versatile intermediates. They can be subjected to various further reactions, including rearrangements like the Beckmann rearrangement to form amides, or reduction to amines. nih.gov The formation of oximes from carbonyl compounds is a well-established method for the protection, purification, and characterization of ketones. nih.gov The reaction is generally straightforward and can even be performed under solvent-free conditions by grinding the reactants together. nih.gov

The table below outlines the typical conditions for oxime formation.

| Reactant | Reagent | Conditions | Product |

| 3-{(4-acetylphenyl)[4-(4-substituted phenyl)thiazol-2-yl]amino}propanoic acid | Hydroxylamine hydrochloride, Sodium acetate | Not specified | 3-/{4-[1-(hydroxyimino)ethyl]phenyl}[4-(4-substituted phenyl)thiazol-2-yl]amino/propanoic acid |

Introduction of Heterocyclic Systems Containing Sulfide (B99878) Linkages

The functionalized derivatives of this compound, particularly those resulting from the modification of the acetyl groups, are excellent precursors for the synthesis of various heterocyclic systems.

Thiazole (B1198619) Ring Formation

The synthesis of thiazole rings is a significant functionalization strategy. A common method involves the Hantzsch thiazole synthesis, which is a cyclization reaction between an α-halocarbonyl compound and a compound containing an N-C-S fragment, such as thiourea (B124793) or thioamides. bohrium.comorganic-chemistry.org

In the context of this compound derivatives, a thiosemicarbazone derivative can be reacted with an α-haloketone, like ω-bromoacetophenone, to yield a thiazole ring. semanticscholar.org Another approach involves the reaction of a thiosemicarbazone with hydrazonoyl halides in the presence of a base like triethylamine (B128534) in ethanol. nih.govsemanticscholar.org This reaction proceeds via the formation of a dihydrothiazole which can then be oxidized or rearranged.

Furthermore, thiazole derivatives can be synthesized from N-(4-acetylphenyl)-2-chloroacetamide. researchgate.net The reaction of this chloroacetamide derivative with 2-mercaptobenzothiazole (B37678), followed by condensation of the resulting sulfide with thiosemicarbazide, and subsequent reaction with ethyl bromoacetate, furnishes a thiazolin-4-one derivative. researchgate.net

The following table summarizes different approaches to thiazole ring formation.

| Starting Material | Reagents | Product |

| Thiosemicarbazone derivative | ω-Bromoacetophenone | 2-(4-(1-(2-(4-phenylthiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione |

| Thiosemicarbazone derivative | Hydrazonoyl halides, Triethylamine | 2-(4-(1-(2-(4-substituted 5-(aryldiazenyl)thiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione |

| N-(4-acetylphenyl)-2-chloroacetamide derivative | 2-Mercaptobenzothiazole, Thiosemicarbazide, Ethyl bromoacetate | Thiazolin-4-one derivative |

Pyrimidine (B1678525) Ring Incorporation

The this compound framework can be elaborated to include pyrimidine rings. The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. rsc.org

Starting from a derivative of this compound, such as N-(4-acetylphenyl)-2-chloroacetamide, a pyrimidine ring can be introduced. For instance, the reaction of this chloroacetamide with 6-amino-2-mercaptopyrimidin-4-ol in the presence of a base like potassium carbonate in acetone (B3395972) leads to the formation of a sulfide derivative bearing a pyrimidine ring. researchgate.net In a related strategy, bis-chloroacetamide derivatives can be reacted with two molar equivalents of 6-amino-2-mercaptopyrimidin-4-ol to synthesize bis-sulfide derivatives containing two pyrimidine rings. scielo.org.za

These reactions highlight the utility of the chloroacetamide functionality as a handle for introducing sulfur-linked heterocyclic systems.

| Starting Material | Reagent | Conditions | Product |

| N-(4-acetylphenyl)-2-chloroacetamide | 6-amino-2-mercaptopyrimidin-4-ol | Acetone, K2CO3 | N-(4-acetylphenyl)-2-((4-amino-6-hydroxypyrimidin-2-yl)thio)acetamide |

| Bis-chloroacetamide derivative | 6-amino-2-mercaptopyrimidin-4-ol | Acetone, K2CO3 | Bis-sulfide derivative with pyrimidine rings |

Thieno[2,3-b]pyridine (B153569) Cyclization

The construction of the thieno[2,3-b]pyridine ring system from this compound derivatives is another important functionalization strategy. This fused heterocyclic system is of significant interest in medicinal chemistry. nih.govmdpi.com The synthesis of thieno[2,3-b]pyridines often involves the Thorpe-Ziegler cyclization of a suitably substituted pyridine (B92270) derivative. researchgate.net

A common route starts with the reaction of a 2-thioxo-1,2-dihydropyridine-3-carbonitrile with an N-aryl-2-chloroacetamide derivative. acs.org This initial S-alkylation is followed by a base-catalyzed intramolecular cyclization. The cyclization is typically promoted by a base such as aqueous potassium hydroxide in DMF. acs.org The reactivity of the methylene (B1212753) group adjacent to the activating group plays a crucial role in the ease of cyclization. arkat-usa.org

Alternatively, a sulfide derivative obtained from N-(4-acetylphenyl)-2-chloroacetamide and 2-mercapto-4,6-dimethylnicotinonitrile (B1298107) can be cyclized into the corresponding thieno[2,3-b]pyridine using a base like sodium ethoxide. researchgate.net

The table below provides an overview of the synthesis of thieno[2,3-b]pyridines.

| Starting Material | Reagents | Conditions | Product |

| 2-Thioxo-1,2-dihydropyridine-3-carbonitrile | N-aryl-2-chloroacetamide, aq. KOH | DMF | 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamide |

| N-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide | Sodium ethoxide | Not specified | Thieno[2,3-b]pyridine derivative |

General Functionalization of Aromatic Rings

The aromatic rings of this compound represent key sites for chemical modification, allowing for the synthesis of a diverse array of derivatives with tailored properties. The reactivity of these phenyl rings is influenced by the presence of two key substituents: the electron-withdrawing acetyl group and the electron-donating sulfide bridge. The interplay of these groups dictates the regioselectivity and feasibility of various aromatic functionalization reactions.

The acetyl group, being a meta-director and a deactivating group, reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene (B151609). Conversely, the sulfide linker is an ortho-, para-directing activator. This opposing electronic influence results in a nuanced reactivity profile for the aromatic core of this compound.

Electrophilic aromatic substitution reactions are a primary strategy for introducing new functional groups onto the phenyl rings. Given the directing effects of the existing substituents, incoming electrophiles are expected to preferentially add to the positions ortho to the activating sulfide bridge and meta to the deactivating acetyl group.

While specific research detailing the direct functionalization of the this compound aromatic rings is limited in the provided search results, general principles of electrophilic aromatic substitution on similarly substituted aromatic compounds can be inferred. For instance, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would likely proceed at the positions activated by the sulfide linker.

The sulfide linkage itself can also influence the functionalization strategy. Thioethers are known to be more nucleophilic than their ether counterparts and are susceptible to oxidation. This suggests that reaction conditions must be carefully selected to avoid unintended oxidation of the sulfide bridge during aromatic functionalization. For example, using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide for other transformations could lead to the formation of sulfoxides or sulfones.

The following table outlines potential electrophilic aromatic substitution reactions that could be applied to the this compound framework, based on general organic chemistry principles.

| Reaction Type | Typical Reagents | Expected Product | Notes |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group (-NO₂) ortho to the sulfide bridge. | Reaction conditions would need to be carefully controlled to prevent over-nitration or oxidation. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a halogen (Br or Cl) ortho to the sulfide bridge. | Lewis acid catalyst is typically required. |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group (-SO₃H) ortho to the sulfide bridge. | The reaction is typically reversible. |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Introduction of an alkyl group (R) ortho to the sulfide bridge. | Prone to polyalkylation and carbocation rearrangements. The deactivating effect of the acetyl group may hinder this reaction. |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Introduction of an acyl group (R-CO) ortho to the sulfide bridge. | Generally less prone to side reactions than alkylation. The presence of an existing acetyl group makes further acylation challenging. |

Further research into the specific reaction conditions and outcomes for the functionalization of the aromatic rings of this compound is necessary to fully elucidate its derivatization potential.

Future Research Trajectories and Emerging Methodologies

Development of Novel Synthetic Routes with Enhanced Selectivity

The classical synthesis of diaryl sulfides often involves the reaction of aryl halides with thiols or their salts, sometimes requiring harsh reaction conditions and exhibiting limited functional group tolerance. Future research is poised to develop more efficient and selective synthetic pathways to Bis(4-acetylphenyl)sulfide.

Modern synthetic strategies that could be adapted and optimized for the synthesis of this compound with enhanced selectivity include:

Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium, copper, and nickel-catalyzed C-S cross-coupling reactions have become powerful tools for the formation of diaryl sulfides. Future investigations could focus on developing catalyst systems specifically tailored for the coupling of a sulfur source with 4-bromoacetophenone or 4-iodoacetophenone. The goal would be to achieve high yields and selectivity under mild conditions, avoiding side reactions and the need for strong bases.

Metal-Free Synthesis: Recent advancements in metal-free C-S bond formation offer environmentally benign alternatives. The use of hypervalent iodine reagents or photoredox catalysis could provide novel, selective routes to this compound. These methods often exhibit broad functional group compatibility, which is advantageous.

The table below summarizes potential modern synthetic approaches for this compound.

| Synthetic Approach | Potential Reactants | Key Advantages |

| Transition-Metal Catalysis | 4-haloacetophenone and a sulfur source (e.g., Na2S, thiourea) | High efficiency, good functional group tolerance |

| Metal-Free Synthesis | 4-acetylphenylboronic acid and a sulfur transfer reagent | Environmentally friendly, mild reaction conditions |

| Photoredox Catalysis | 4-haloacetophenone or diazonium salt and a sulfur source | Green chemistry approach, high selectivity |

Advanced Spectroscopic and Computational Techniques for Structural and Electronic Characterization

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and potential applications. While standard spectroscopic techniques like NMR, IR, and mass spectrometry provide fundamental structural information, advanced methods can offer deeper insights.

Future research should employ a combination of the following techniques:

Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would unequivocally confirm the connectivity of the molecule. Nuclear Overhauser Effect (NOE) spectroscopy could provide information about the through-space proximity of protons, offering insights into the preferred conformation of the molecule in solution.

Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for investigating molecular properties. nih.govescholarship.orgmdpi.com Computational studies on this compound could:

Predict its three-dimensional structure and compare it with experimental data.

Calculate its vibrational frequencies to aid in the interpretation of IR and Raman spectra.

Determine its frontier molecular orbital energies (HOMO and LUMO) to understand its electronic properties and reactivity.

Map the electrostatic potential to identify electron-rich and electron-deficient regions of the molecule.

The following table presents a summary of the expected spectroscopic data for this compound based on the analysis of similar structures.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Two doublets in the aromatic region, a singlet for the methyl protons. |

| ¹³C NMR | Signals for the carbonyl carbon, methyl carbon, and four distinct aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone, C-S stretch, and aromatic C-H and C=C vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

Exploration of New Chemical Transformations and Reactivity Patterns

The presence of three key functional groups—the sulfide (B99878) bridge, the two acetyl groups, and the aromatic rings—makes this compound a versatile platform for exploring a range of chemical transformations.

Future research could investigate the following reactivity patterns:

Oxidation of the Sulfide Bridge: The sulfide can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives would have significantly different electronic and steric properties, potentially leading to new applications. The study of the oxidation process itself, including the kinetics and mechanism, would also be of interest.

Reactions of the Acetyl Groups: The carbonyl groups of the acetyl moieties are susceptible to a variety of transformations, including:

Reduction: Reduction to the corresponding secondary alcohols would introduce new chiral centers and hydrogen bonding capabilities.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions would allow for the extension of the carbon framework by converting the carbonyl groups into alkenes.

Aldol and Claisen-Schmidt Condensations: These reactions would enable the formation of larger, more complex molecules by reacting the enolizable acetyl groups with other carbonyl compounds.

Electrophilic Aromatic Substitution: The acetyl groups are deactivating and meta-directing, while the sulfide group is activating and ortho, para-directing. The interplay of these directing effects would make electrophilic aromatic substitution reactions on the phenyl rings an interesting area of study. Investigating the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation could lead to the synthesis of a variety of substituted derivatives. For example, the synthesis of Bis(4-nitrophenyl) sulfide is achieved by reacting p-nitrochlorobenzene with potassium xanthate chemicalbook.com.

Polymerization: The difunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers. For instance, poly(p-phenylene sulfide) (PPS) is a high-performance thermoplastic, and research into polymers derived from this compound could lead to materials with unique thermal and mechanical properties. Research has been conducted on the synthesis of PPS from Bis(4-bromophenyl) disulfide researchgate.net.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.